

2-Nitrobenzenesulfonohydrazide CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Nitrobenzenesulfonohydrazide

Cat. No.: B1598070

[Get Quote](#)

An In-Depth Technical Guide to **2-Nitrobenzenesulfonohydrazide**: Synthesis, Applications, and a Key Derivative for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-nitrobenzenesulfonohydrazide**, a versatile reagent in modern organic synthesis. We will delve into its core properties, synthesis, and critical applications, with a particular focus on its role as a precursor to diimide for selective reductions. Furthermore, this document will elucidate the practical advantages of its more stable derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a compound that offers enhanced handling and stability for complex synthetic workflows, including the synthesis of anti-tumor agents.

Core Compound: 2-Nitrobenzenesulfonohydrazide (NBSH)

2-Nitrobenzenesulfonohydrazide, often abbreviated as NBSH or o-NBSH, is the foundational compound of interest. Its utility stems from the strategic placement of the nitro group at the ortho position, which facilitates key transformations.

- CAS Number: 5906-99-0[1][2]
- Molecular Formula: C₆H₇N₃O₄S[1][3]

- Synonyms: o-Nitrobenzenesulfonylhydrazide, 2-nitrobenzene-1-sulfonohydrazide[1][2][3]

Molecular Structure of 2-Nitrobenzenesulfonylhydrazide (NBSH)

The structure consists of a benzene ring substituted with a sulfonohydrazide group ($-\text{SO}_2\text{NNH}_2$) and a nitro group ($-\text{NO}_2$) at the ortho (position 2) position. This specific arrangement is crucial for its reactivity.

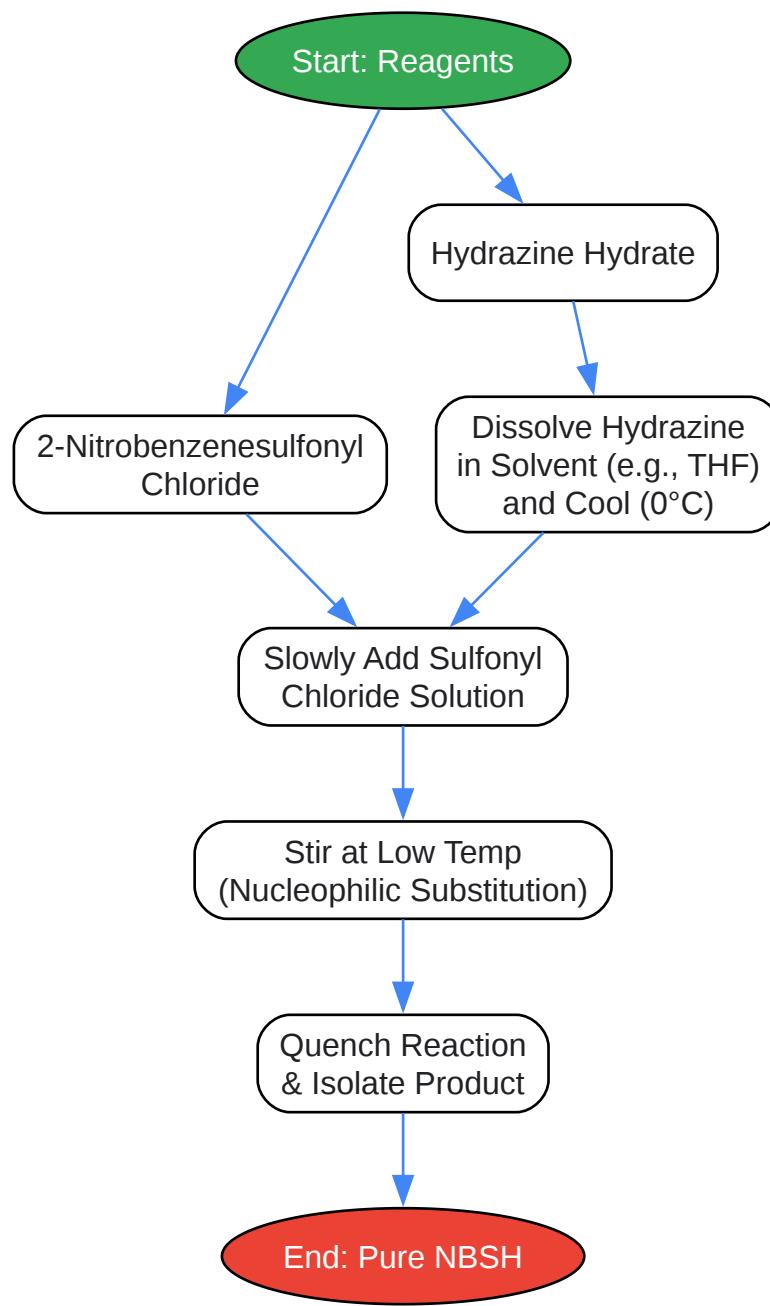
Caption: Molecular Structure of **2-Nitrobenzenesulfonylhydrazide** (NBSH).

Physicochemical Properties

A summary of the key physical and chemical properties of NBSH is provided below. These properties are essential for its handling, storage, and application in experimental setups.

Property	Value	Source(s)
Molecular Weight	217.20 g/mol	[1]
Melting Point	101 °C (decomposes)	[2][4][5]
Density	~1.56 g/cm ³ (predicted)	[2][4]
Appearance	Pale Yellow to Light Yellow Solid	[2]
Solubility	Slightly soluble in Acetonitrile	[2]
Storage	Hygroscopic, store at -20°C under inert atmosphere	[1][2][6]

Synthesis of 2-Nitrobenzenesulfonylhydrazide (NBSH)


The standard laboratory preparation of NBSH is a straightforward and operationally simple protocol involving the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[6] This nucleophilic substitution reaction is efficient and forms the basis for many one-pot procedures that utilize NBSH.[6]

Experimental Protocol: Synthesis of NBSH

- Starting Materials: 2-Nitrobenzenesulfonyl chloride and hydrazine hydrate.
- Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., tetrahydrofuran) and cooled in an ice bath.
- Addition of Hydrazine: Hydrazine hydrate is added to the cooled solvent.
- Addition of Sulfonyl Chloride: A solution of 2-nitrobenzenesulfonyl chloride in the same solvent is added dropwise to the hydrazine solution while maintaining a low temperature.
- Reaction: The mixture is stirred at a low temperature for a specified period to allow for the complete formation of the sulfonohydrazide.
- Workup and Isolation: The reaction is quenched, and the product is typically isolated by filtration, washed, and dried to yield NBSH as a solid.

Causality in Synthesis: The "Why" Behind the Steps

- Low Temperature: The reaction is conducted at a low temperature to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and hydrazine. This also minimizes side reactions and decomposition.
- Dropwise Addition: Slow, controlled addition of the sulfonyl chloride prevents a rapid temperature increase and ensures a homogenous reaction, leading to higher purity and yield.
- Hydrazine Hydrate: This is a common and effective source of hydrazine for forming the hydrazide linkage.

[Click to download full resolution via product page](#)

Caption: Workflow for the Synthesis of NBSH.

Key Applications in Research and Drug Development

The primary utility of NBSH in organic synthesis is its function as a convenient precursor for diimide (N_2H_2), a highly useful reducing agent.

Mechanism: In Situ Generation of Diimide

Under neutral pH and at room temperature, NBSH decomposes in polar solvents to generate diimide and 2-nitrobenzenesulfinic acid.^[6] This in-situ generation is highly advantageous as it avoids handling gaseous or unstable reagents.

The mild conditions required for this transformation make it compatible with a wide range of sensitive functional groups, a critical feature in multi-step syntheses common in drug development.^[6]

Application 1: Selective Alkene Reduction

Diimide generated from NBSH is an excellent reagent for the chemoselective reduction of non-polar double and triple bonds.^[6]

- **High Selectivity:** It preferentially reduces symmetrical, non-polar bonds (C=C, C≡C, N=N) while leaving polar, electron-deficient functional groups such as aldehydes, ketones, esters, and even nitro groups untouched.
- **Stereospecificity:** The reduction occurs via a concerted syn-addition of hydrogen across the double bond, providing predictable stereochemical outcomes.
- **Advantages:** This method avoids the use of catalytic hydrogenation, which can sometimes lead to over-reduction or isomerization of double bonds.^[6]

Application 2: Deoxygenation of Alcohols

NBSH is employed in the Mitsunobu reaction for the deoxygenation of alcohols.^{[6][7]} The alcohol is first converted into a sulfonyl hydrazine intermediate, which then eliminates dinitrogen and 2-nitrobenzenesulfinic acid to yield the reduced alkane.^[7] This process is particularly valuable for removing hydroxyl groups under mild conditions.

A More Stable Alternative: N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)

While NBSH is highly effective, its thermal sensitivity in solution can be a drawback, often requiring reactions to be performed at sub-ambient temperatures.^[7] To address this, a more

stable and easily handled derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), was developed.[8]

- CAS Number: 6655-27-2[9]
- Molecular Formula: C₉H₁₁N₃O₄S[9]
- Synonyms: Acetone 2-nitrobenzenesulfonylhydrazone, IPNBSH

IPNBSH is prepared by a simple condensation reaction between NBSH and acetone.[10] This derivative is a stable, solid reagent that can be stored at ambient temperature for extended periods.[10]

Molecular Structure of IPNBSH

Caption: Molecular Structure of IPNBSH.

Mechanism of Action and Application

IPNBSH serves as a stable precursor that, under mild hydrolytic conditions (e.g., using a mixture of trifluoroethanol and water), regenerates the active sulfonyl hydrazine intermediate *in situ*.[7][11] This intermediate then proceeds through the same decomposition pathway to generate diimide. This approach offers greater flexibility in reaction setup, including solvent choice and temperature.[7]

A notable application of IPNBSH is in the synthesis of complex molecules like the antitumor agents (-)-Acylfulvene and (-)-irofulven, where it was used for a challenging reductive allylic transposition step.[9][11]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling NBSH and its derivatives.

- Hazards: **2-Nitrobenzenesulfonylhydrazide** is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

- Precautions: Always handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.[12]
- First Aid: In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air. [12] Seek medical attention if irritation persists or if ingested.[12]

Conclusion

2-Nitrobenzenesulfonohydrazide (NBSH) is a powerful reagent in organic chemistry, primarily valued for its ability to generate diimide under exceptionally mild and neutral conditions. This property allows for highly selective reductions of alkenes and alkynes in the presence of sensitive functional groups. The development of its stable, easy-to-handle derivative, IPNBSH, has further expanded its utility, providing researchers and drug development professionals with a more robust and flexible tool for complex syntheses. Understanding the properties, synthesis, and application of both NBSH and IPNBSH is essential for leveraging their full potential in the creation of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]
- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Nitrobenzenesulfonic acid hydrazide | CAS#:5906-99-0 | Chemsoc [chemsoc.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 7. N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Nitrobenzenesulfonohydrazide CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598070#2-nitrobenzenesulfonohydrazide-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com